molecular formula C26H24N2O5 B8061043 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine

Cat. No.: B8061043
M. Wt: 444.5 g/mol
InChI Key: WJQWIPAQNBOEBX-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process. This compound plays a crucial role in the development of peptides and proteins for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanylglycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    DCC or DIC: Coupling reagents for peptide bond formation.

    Piperidine: Used for the removal of the Fmoc group.

Major Products Formed

    Peptides and Proteins: The primary products formed from reactions involving (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine are peptides and proteins, which are essential for various biological and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is used extensively in the synthesis of peptides and proteins. It serves as a building block in the development of complex molecules for research and industrial purposes.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs are designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and other commercial products.

Mechanism of Action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is formed, the Fmoc group is removed, revealing the free amino group for further reactions or applications.

Comparison with Similar Compounds

Similar Compounds

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanylglycine: Similar in structure but with the L-isomer of phenylalanine.

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan: Contains the amino acid tryptophan instead of phenylalanine.

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: Contains the amino acid cysteine, which has a thiol group.

Uniqueness

The uniqueness of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine lies in its specific configuration and the presence of the D-isomer of phenylalanine. This configuration can influence the biological activity and properties of the resulting peptides, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWIPAQNBOEBX-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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